Fosdagrocorat 25 mg Superior to Prednisone 5 mg in Reducing DAS28-CRP at Week 2
In a Phase IIa randomized controlled trial (N=86), fosdagrocorat 25 mg once daily produced a significantly greater reduction in DAS28-CRP score (-2.22) compared to prednisone 5 mg (-1.17; p<0.001) after 2 weeks of treatment in RA patients on background methotrexate [1].
| Evidence Dimension | Change from baseline in DAS28-4(CRP) score |
|---|---|
| Target Compound Data | Fosdagrocorat 25 mg: -2.22 |
| Comparator Or Baseline | Prednisone 5 mg: -1.17; Placebo: -0.96 |
| Quantified Difference | Fosdagrocorat 25 mg provided a 1.05 greater absolute reduction vs. prednisone 5 mg (p<0.001). |
| Conditions | Phase IIa, 2-week, multicenter, double-blind trial in moderate to severe RA patients on stable MTX (NCT00938587). |
Why This Matters
This head-to-head data demonstrates a statistically significant and clinically relevant improvement in disease activity at an early timepoint, informing dose selection and confirming superior short-term efficacy over low-dose prednisone.
- [1] Stock T, Fleishaker D, Mukherjee A, Le V, Xu J, Mebus C. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study. Int J Rheum Dis. 2017 Aug;20(8):960-970. doi: 10.1111/1756-185X.13053. View Source
